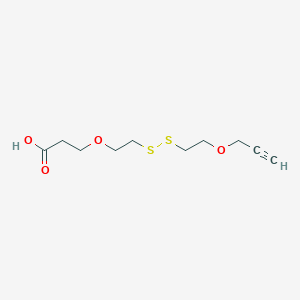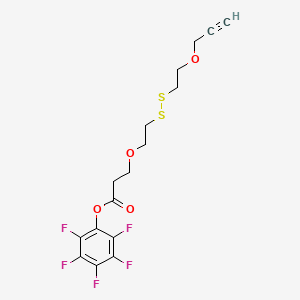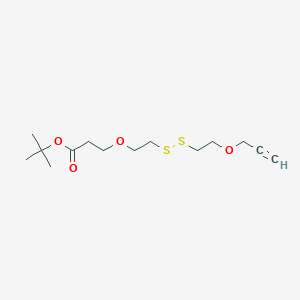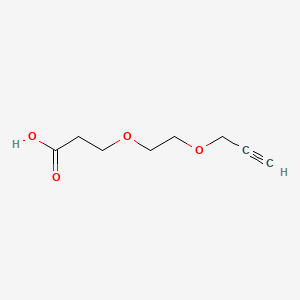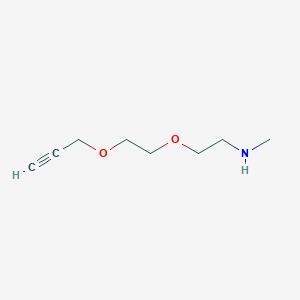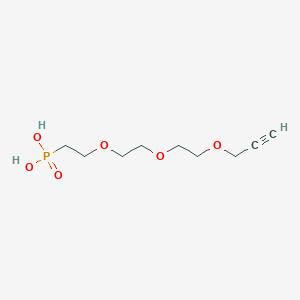
PSB-12379 disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
PSB-12379 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ecto-5’-nucleotidase and its effects on adenosine production
Biology: Employed in research to understand the role of adenosine in various biological processes, including immune responses and inflammation
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, where it can enhance the immune response against tumors by inhibiting the production of immunosuppressive adenosine
Industry: Utilized in the development of new drugs targeting ecto-5’-nucleotidase for various diseases
Mechanism of Action
Target of Action
PSB-12379, also known as PSB-12379 disodium, is a potent and selective inhibitor of Ecto-5’-Nucleotidase (CD73) . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine .
Mode of Action
PSB-12379 interacts with CD73, blocking its activity and thereby preventing the conversion of AMP to adenosine . This inhibition disrupts the normal functioning of the purinergic signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by PSB-12379 is the purinergic signaling pathway . By inhibiting CD73, PSB-12379 prevents the production of adenosine from AMP, disrupting the signaling processes that rely on this conversion .
Result of Action
The inhibition of CD73 by PSB-12379 leads to a decrease in the production of adenosine from AMP . This disruption in adenosine production can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of cancer immunotherapy, reducing adenosine production can enhance anti-tumor immune responses .
Safety and Hazards
PSB-12379 disodium is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It is recommended to store it dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) .
Biochemical Analysis
Biochemical Properties
PSB-12379 disodium plays a significant role in biochemical reactions by inhibiting the activity of Ecto-5’-Nucleotidase (CD73). This enzyme is involved in the conversion of AMP to adenosine . By inhibiting CD73, this compound prevents this conversion, thereby affecting the levels of adenosine in the body .
Cellular Effects
The inhibition of CD73 by this compound can have profound effects on various types of cells and cellular processes. By preventing the conversion of AMP to adenosine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the CD73 enzyme, thereby inhibiting its activity. This prevents the conversion of AMP to adenosine, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, only a small percentage (<23%) of PSB-12379 is metabolized under applied conditions, while >77% of the compounds are recovered unchanged after a long incubation for 8 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts AMP to adenosine. By inhibiting CD73, it affects this metabolic pathway and potentially influences metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: PSB-12379 is synthesized from the ADP analogue α,β-methylene-ADP.
Industrial Production Methods: The industrial production of PSB-12379 involves large-scale synthesis using similar synthetic routes as described above. The compound is typically produced in a solid form and can be dissolved in water or dimethyl sulfoxide for use in various applications .
Chemical Reactions Analysis
Types of Reactions: PSB-12379 undergoes hydrolytic cleavage of the glycosidic bond, which is a typical phase I reaction of nucleosides and nucleotides . This reaction is observed as the main metabolic pathway for the compound.
Common Reagents and Conditions: The hydrolytic cleavage reaction typically occurs under physiological conditions, with enzymes such as nucleosidases facilitating the process .
Major Products: The major product formed from the hydrolytic cleavage of PSB-12379 is the corresponding nucleoside monophosphate .
Comparison with Similar Compounds
- ARL67156
- α,β-methylene-ADP
- Other nucleotide analogues targeting ecto-5’-nucleotidase .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBYYIJBPDWQFF-SCFUHWHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PSB-12379 interact with its target and what are the downstream effects?
A: PSB-12379 is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, PSB-12379 prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with PSB-12379 is suggested as a potential therapeutic strategy for cancer treatment [, ].
Q2: What is the structural basis for the high potency of PSB-12379 towards CD73?
A: X-ray crystallography studies revealed that the high affinity of PSB-12379 for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of PSB-12379 mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].
Q3: Has the structure of PSB-12379 been modified to further improve its potency?
A: Yes, structure-activity relationship (SAR) studies based on the PSB-12379 scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of PSB-12379, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of PSB-12379 with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].
Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like PSB-12379?
A: One study highlighted a discrepancy between the in vitro and ex vivo effects of PSB-12379 []. While PSB-12379 showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of PSB-12379 and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, PSB-12379 might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
